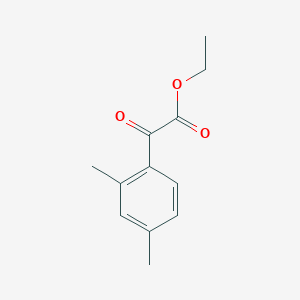

Ethyl 2,4-dimethylbenzoylformate

Description

Contextualization within Oxo-Ester Chemistry and Organic Building Blocks

α-Keto esters, also known as oxo-esters, are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This unique structural arrangement makes them highly versatile and valuable as organic building blocks in synthesis. These compounds are noted for their stability, which facilitates their storage, transportation, and handling. mdpi.com The presence of both a keto carbonyl group and an ester group allows them to participate in a wide array of chemical reactions, including esterification, nucleophilic additions to the carbonyl group, and reduction. mdpi.com Their chemical versatility is pivotal for the synthesis of a diverse range of high-value compounds. mdpi.com Ethyl 2,4-dimethylbenzoylformate, as a member of this class, embodies these characteristics, serving as a key intermediate in various synthetic pathways.

Historical Overview of Substituted Benzoylformates in Chemical Synthesis

The synthesis of α-keto acids and their corresponding esters has a long history, with foundational experiments dating back to the late 19th century. One of the earliest documented syntheses was conducted by Erlenmeyer in 1881, who produced pyruvic acid from the dehydration of tartaric acid. mdpi.com Over the years, numerous methodologies have been developed for the synthesis of α-keto esters. A significant and traditional method for preparing aryl α-keto esters, the category to which this compound belongs, is the Friedel–Crafts acylation of aromatic hydrocarbons using ethyl oxalyl chloride. mdpi.com

More contemporary methods have focused on improving efficiency and sustainability. These include various oxidation techniques, such as the oxidation of α-hydroxy acids, which aligns with the principles of green chemistry. mdpi.comorganic-chemistry.org Other modern approaches involve the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols and the visible-light-promoted conversion of β-ketonitriles. organic-chemistry.org These advancements reflect the ongoing effort to develop milder and more environmentally friendly synthetic routes for this important class of compounds.

Current Research Trajectories and Scholarly Relevance of this compound

This compound is recognized for its utility as a reactant in specialized organic syntheses. A notable application is in the one-pot tandem assembly for the synthesis of C4-quaternary 3,4- and 1,4-dihydroquinazolines. nih.gov In this context, it serves as a key building block that reacts with an amide and an amine to construct the complex heterocyclic framework of dihydroquinazolines. nih.gov This reaction highlights the compound's role in creating structurally complex molecules that are of interest in medicinal chemistry and materials science. The reactivity of its α-keto ester functionality makes it a valuable tool for chemists seeking to build intricate molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 80120-33-8 chemicalbook.comfluorochem.co.uk |

| Molecular Formula | C12H14O3 fluorochem.co.uk |

| IUPAC Name | ethyl 2-(2,4-dimethylphenyl)-2-oxoacetate chemicalbook.comfluorochem.co.uk |

| Synonyms | Benzeneacetic acid, 2,4-dimethyl-α-oxo-, ethyl ester chemicalbook.com |

| InChI Key | FMYSICOONSJFBX-UHFFFAOYSA-N fluorochem.co.uk |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C)C=C1C fluorochem.co.uk |

Detailed Research Findings: Application in Dihydroquinazoline Synthesis

| Research Area | Reactants | Product | Significance | Reference |

| Heterocyclic Synthesis | Amide, Benzylamine, This compound | C4-quaternary 3,4-dihydroquinazoline | Demonstrates a one-pot synthesis of complex heterocyclic structures using this compound as a key electrophilic component. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYSICOONSJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531008 | |

| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-33-8 | |

| Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Material Science and Polymer Chemistry Applications

Computational and Theoretical Studies on Ethyl 2,4 Dimethylbenzoylformate and Its Reactive Intermediates

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like Ethyl 2,4-dimethylbenzoylformate. mdpi.comnih.gov These methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

For analogous β-keto esters, DFT calculations at levels such as M062x/6-311+G(d,p) have been used to determine optimized molecular geometries and identify the most stable conformations. mdpi.com Such calculations would reveal the preferred spatial arrangement of the ethyl ester and the 2,4-dimethylbenzoyl groups in this compound.

A key aspect of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity. For instance, in related ester collectors, the HOMO-LUMO energy gap has been correlated with their collecting abilities. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich dimethylbenzoyl ring, while the LUMO would be centered on the electron-deficient α-ketoester moiety.

The electrostatic potential (ESP) is another critical property derived from quantum chemical calculations. It maps the charge distribution on the molecular surface, indicating regions susceptible to electrophilic or nucleophilic attack. In studies of similar compounds, ESP analysis has been used to identify reactive sites. mdpi.com For this compound, the oxygen atoms of the carbonyl groups would exhibit negative electrostatic potential, making them sites for electrophilic attack, while the carbonyl carbons would show positive potential, indicating susceptibility to nucleophilic attack.

Table 1: Representative Data from Quantum Chemical Calculations on Analogous Ketoesters

| Calculated Property | Typical Values/Observations for Analogous Systems | Relevance to this compound |

| HOMO Energy | Varies depending on substituents, typically in the range of -6 to -8 eV. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Generally in the range of -1 to -3 eV. | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Typically between 4 and 6 eV. | A smaller gap suggests higher reactivity. |

| ESP Minima (on Carbonyl Oxygen) | Negative values, indicating regions of high electron density. | Predicts sites for protonation and electrophilic attack. |

| ESP Maxima (on Carbonyl Carbon) | Positive values, indicating regions of electron deficiency. | Predicts sites for nucleophilic attack. |

Note: The specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of molecules and their reaction pathways over time. kpi.uamdpi.com For a system involving this compound, MD simulations could be employed to study its conformational flexibility, interactions with solvents, and the trajectories of its reactions. chemrxiv.org

In studies of similar β-keto esters, MD simulations have been used to investigate the interactions between the ester and proteins, providing insights into their binding stability and conformation. mdpi.com For this compound, MD simulations could model its behavior in different solvent environments, which is crucial for understanding reaction kinetics and mechanisms in solution.

Furthermore, MD simulations are valuable for studying the dynamics of reactive intermediates. For example, in the photochemical reactions of alkyl benzoylformates, a 1,4-biradical is formed. cdnsciencepub.com MD simulations could track the conformational changes and subsequent reactions of such a biradical derived from this compound, providing a deeper understanding of the product distribution.

Cosolvent MD simulations have also been shown to be effective in exploring the flexibility of aromatic cages in proteins, which are analogous to the binding pockets that might interact with a molecule like this compound. nih.gov These simulations can reveal how the presence of different molecules can influence the conformational landscape of the target molecule.

Table 2: Applications of Molecular Dynamics Simulations for Ketoester Systems

| Simulation Type | Information Gained | Applicability to this compound |

| Classical MD in Solvent | Conformational dynamics, solvent interactions, diffusion. | Understanding its behavior in solution and transport properties. |

| QM/MM Simulations | Detailed electronic changes during a reaction in a complex environment. | Modeling enzymatic reactions or reactions in explicit solvent with high accuracy. |

| Cosolvent MD | Identification of binding sites and conformational changes induced by ligands. | Exploring potential interactions with other molecules or biological targets. |

| Excited State MD | Photochemical reaction pathways and dynamics of excited states. | Investigating the photochemistry of this compound. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions, guiding the design of new synthetic transformations. youtube.comyoutube.com For this compound, theoretical calculations can predict its behavior in various reactions.

The reactivity of α-ketoesters in reactions such as arylations can be computationally modeled. researchgate.net DFT calculations can be used to map out the potential energy surfaces of reaction pathways, identifying the transition states and intermediates. The calculated activation barriers for different pathways can then be used to predict the most likely reaction outcome and the stereoselectivity of the reaction. acs.org

For instance, in the context of nucleophilic attack on β-keto esters, theoretical studies have shown that the site of attack (keto carbonyl vs. ester carbonyl) can be influenced by the substituents on the molecule. mdpi.com Similar calculations for this compound could predict whether a nucleophile would preferentially attack the ketone or the ester group, which is crucial for designing selective transformations.

The principles of the reactivity-selectivity principle can also be applied and rationalized through computational chemistry. youtube.comyoutube.com By calculating the relative stabilities of possible intermediates or the activation energies for competing reaction channels, one can predict the product distribution of a reaction involving this compound under different conditions.

Correlation and Validation with Experimental Observations

A critical aspect of computational chemistry is the correlation and validation of theoretical predictions with experimental results. researchgate.net This synergy between theory and experiment provides a more complete understanding of chemical phenomena.

In the study of the photochemistry of alkyl benzoylformates, laser flash photolysis techniques were used to measure triplet lifetimes, which were then rationalized through a proposed reaction scheme involving a 1,4-biradical. cdnsciencepub.comresearchgate.net Computational studies on the stability and reactivity of this biradical could provide further validation for the proposed mechanism.

Similarly, in the development of new catalytic reactions, DFT calculations are often used to explain the observed enantioselectivity. acs.org The calculated energy differences between diastereomeric transition states can be compared with the experimentally determined enantiomeric excess to validate the computational model. For any new reaction developed for this compound, a similar approach could be used to understand the origin of stereoselectivity.

The accuracy of computational predictions for properties like polymer density has also been demonstrated by comparison with experimental data, showcasing the reliability of these methods when appropriately applied. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-dimethylbenzoylformate, and how can reaction conditions be systematically optimized?

- Methodology : Start with esterification of 2,4-dimethylbenzoylformic acid using ethanol and an acid catalyst (e.g., sulfuric acid). Reflux conditions (e.g., 4 hours at 70–80°C) are critical for yield optimization. Monitor reaction progress via TLC or HPLC. Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization (ethanol as a solvent). Adjust molar ratios (e.g., 1:5 acid-to-alcohol) and catalyst concentration (1–2% v/v) to balance yield and purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical workflow :

- NMR : Compare H/C NMR spectra with literature data. For example, aromatic protons in 2,4-dimethylbenzoyl groups typically resonate at δ 7.2–7.8 ppm.

- GC-MS/HPLC : Assess purity (>98%) using retention time alignment and mass fragmentation patterns.

- Melting point/Boiling point : Cross-reference with published values (e.g., analogs like ethyl 2,4-difluorobenzoate have a boiling point of 88°C at 8 mmHg ).

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Test polar aprotic solvents (e.g., ethanol, methanol) due to the compound’s low water solubility. For analogs like 2,4-dichlorophenoxy acetate, ethanol recrystallization yields >90% purity. Solvent polarity indices (e.g., Snyder’s) guide selection to balance solubility and crystal formation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl group influence the reactivity of this compound in nucleophilic acyl substitution?

- Experimental design : Compare reaction kinetics with unsubstituted benzoylformate esters under identical conditions (e.g., hydrolysis with NaOH). Use Hammett plots to correlate substituent effects (σ for methyl groups) with rate constants. Steric hindrance from the 2,4-dimethyl groups may reduce nucleophilic attack at the carbonyl carbon .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data analysis : Conduct meta-analyses of in vitro studies (e.g., enzyme inhibition assays) to identify outliers. Variables like solvent choice (DMSO vs. ethanol) or assay pH (e.g., 7.4 vs. 6.8) can alter activity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology : Use QSAR models to estimate LogP (lipophilicity) and biodegradation half-life. For analogs like 4-hydroxybenzaldehyde, LogP values (~2.14) correlate with moderate environmental persistence. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil enzymes or aquatic matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.